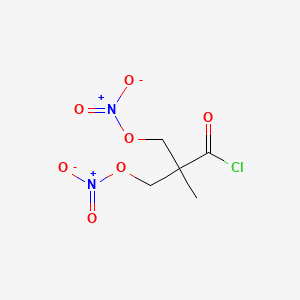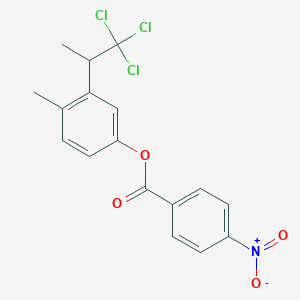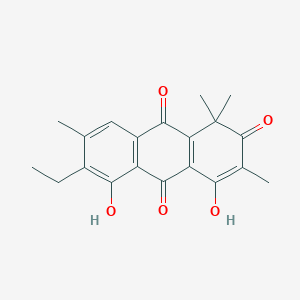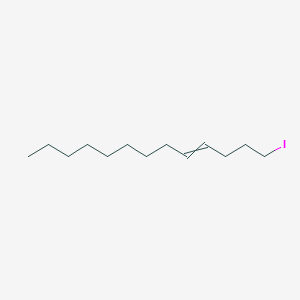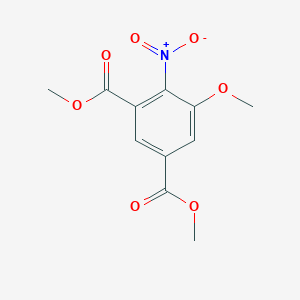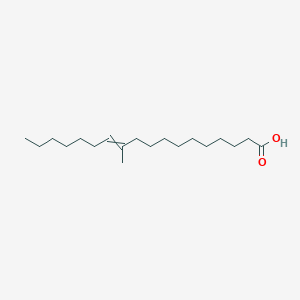
11-Methyloctadec-11-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyloctadec-11-enoic acid is a unique fatty acid characterized by its structure, which includes a methyl group at the 11th carbon and a double bond between the 11th and 12th carbons. This compound is found in the polar lipids of certain bacterial species, such as Pseudomonas vesicularis . Its presence distinguishes the lipids of Pseudomonas vesicularis from those of other species like Pseudomonas diminuta, linking it with the lipids of Rhizobium and Caulobacter species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyloctadec-11-enoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Grignard reagents to introduce the methyl group at the desired position. The reaction typically involves the following steps:
Formation of the Grignard reagent: Reacting an alkyl halide with magnesium in anhydrous ether.
Addition to an aldehyde or ketone: The Grignard reagent is then added to an aldehyde or ketone to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form the double bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of specific bacterial strains known to produce this compound. For instance, Pseudomonas vesicularis can be cultured under controlled conditions to extract the desired fatty acid .
化学反応の分析
Types of Reactions
11-Methyloctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Halogenation reagents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
科学的研究の応用
11-Methyloctadec-11-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of unsaturated fatty acids in various chemical reactions.
Industry: Utilized in the production of bio-based lubricants and surfactants.
作用機序
The mechanism of action of 11-Methyloctadec-11-enoic acid involves its incorporation into the lipid bilayers of bacterial membranes. The presence of the methyl group and the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes . The compound may also interact with specific enzymes involved in lipid metabolism, altering their activity and function.
類似化合物との比較
Similar Compounds
11-Octadecenoic acid: Similar structure but lacks the methyl group at the 11th carbon.
12-Methyloctadec-12-enoic acid: Similar structure but the methyl group and double bond are at different positions.
Uniqueness
11-Methyloctadec-11-enoic acid is unique due to the specific positioning of the methyl group and the double bond, which imparts distinct chemical and physical properties.
特性
CAS番号 |
103233-10-9 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
11-methyloctadec-11-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h15H,3-14,16-17H2,1-2H3,(H,20,21) |
InChIキー |
LVPHZKGPINRORE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C(C)CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




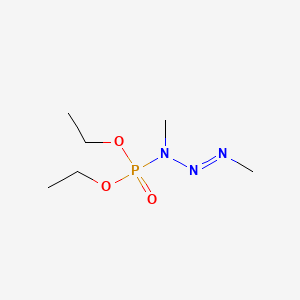
![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
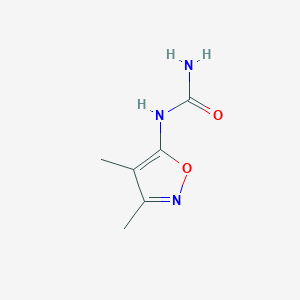
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
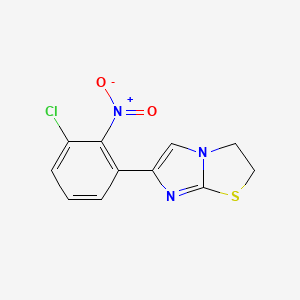
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
